molecular formula C15H18N2O3S2 B363099 ethyl 4-[(4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoate CAS No. 433328-42-8

ethyl 4-[(4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoate

Cat. No.: B363099
CAS No.: 433328-42-8
M. Wt: 338.4g/mol
InChI Key: GBFAEBIXERVBSM-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoate is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-[(4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoate typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidin-2-yl core. This can be achieved through a cyclization reaction involving appropriate precursors such as thiophenes and pyrimidines. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the formation of the desired ring structures.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reduce production costs. Additionally, purification techniques such as recrystallization or chromatography would be used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-[(4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound, potentially introducing oxygen-containing functional groups.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups within the molecule.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under appropriate conditions.

Major Products Formed: The major products resulting from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions might lead to the formation of derivatives with different substituents on the core structure.

Scientific Research Applications

Chemistry: In the field of chemistry, ethyl 4-[(4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: This compound has potential applications in biological research, particularly in the study of enzyme inhibitors or receptor modulators. Its interaction with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: In the medical field, this compound may be explored for its therapeutic potential. It could serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry: In industry, this compound could be utilized in the production of advanced materials or as a component in chemical formulations. Its unique properties may make it suitable for applications in coatings, adhesives, or other specialized products.

Mechanism of Action

The mechanism by which ethyl 4-[(4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoate exerts its effects would depend on its specific biological targets The compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways

Comparison with Similar Compounds

  • Ethyl 4-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoate

  • Ethyl 2-[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate

  • Ethyl 2-[(3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate

Uniqueness: Ethyl 4-[(4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoate stands out due to its specific structural features, such as the presence of the thieno[2,3-d]pyrimidin-2-yl group and the ethyl 4-(butanoate) moiety. These features contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

ethyl 4-[(12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S2/c1-2-20-11(18)7-4-8-21-15-16-13(19)12-9-5-3-6-10(9)22-14(12)17-15/h2-8H2,1H3,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFAEBIXERVBSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCSC1=NC2=C(C3=C(S2)CCC3)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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